Lipophilicity (XLogP/LogP) Comparison: Asymmetric vs. Symmetric Dicycloalkylureas
The target compound exhibits an XLogP of 3.5 (PubChem computed by XLogP3 3.0) [1], which is lower than that of 1,3-bis(cyclohexylmethyl)urea (XLogP 4.1) [2] and distinct from 1,3-dicyclohexylurea (LogP 3.73) [3]. The monocyclohexylmethyl analog 1-(cyclohexylmethyl)urea has a substantially lower LogP of 2.33 [4]. This positions the target compound in a specific intermediate lipophilicity range (ΔLogP ~0.2–0.6 relative to the symmetric analogs), which is critical for membrane partitioning and ADME properties in both agrochemical and medicinal chemistry contexts.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 3.5 (PubChem); LogP = 3.98 (Chemsrc) |
| Comparator Or Baseline | 1,3-Dicyclohexylurea: LogP 3.73; 1,3-Bis(cyclohexylmethyl)urea: XLogP 4.1; 1-(Cyclohexylmethyl)urea: LogP 2.33 |
| Quantified Difference | ΔLogP = -0.23 vs. 1,3-dicyclohexylurea; ΔLogP = -0.6 vs. 1,3-bis(cyclohexylmethyl)urea; ΔLogP = +1.17 vs. 1-(cyclohexylmethyl)urea |
| Conditions | Computed values from PubChem, Molbase, and Chem960 databases; experimental LogP not available for the target compound |
Why This Matters
Lipophilicity directly governs membrane permeability and bioavailability; selecting the correct analog within the desired LogP window (3.5 vs. 4.1) can alter predicted passive transport rates by an order of magnitude based on Lipinski and related ADME models.
- [1] PubChem CID 4153324. XLogP3-AA = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/4153324 View Source
- [2] Chem960. CAS 5472-16-2, Urea,N,N'-bis(cyclohexylmethyl)-, XlogP 4.1. https://m.chem960.com View Source
- [3] Molbase. CAS 2387-23-7, 1,3-Dicyclohexylurea, LogP 3.7328. https://qiye.molbase.cn View Source
- [4] Chemsrc. CAS 5472-36-6, 1-(Cyclohexylmethyl)urea, LogP 2.32620. https://m.chemsrc.com View Source
